2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Thiazole Ring Formation: The phenoxy intermediate is then reacted with a thiazole precursor under suitable conditions to form the thiazole ring.
Amidation: The final step involves the reaction of the thiazole-containing intermediate with a suitable amine to form the amide bond, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chloro group in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetic acid
- 2-(4-chloro-2-methylphenoxy)propanoic acid
- N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is unique due to the presence of both the phenoxy and thiazole moieties. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15ClN2O2S |
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Molecular Weight |
298.79 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-7-10(14)3-4-11(8)18-9(2)12(17)16-13-15-5-6-19-13/h3-4,7,9H,5-6H2,1-2H3,(H,15,16,17) |
InChI Key |
YDKPZVOKHFEVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NCCS2 |
Origin of Product |
United States |
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